REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=C(C=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])C=O.C(#N)C(C[C:19]#[N:20])O.[C:22]([CH2:24][C:25]([NH2:27])=[S:26])#[N:23].[NH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1.[CH3:34]I.C[O-].[Na+]>CCO.CO>[NH2:28][C:33]1[C:32]([C:19]#[N:20])=[C:31]([C:30]2[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:29]=2)[C:24]([C:22]#[N:23])=[C:25]([S:26][CH3:34])[N:27]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)CC#N)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=C1C#N)C1=CC(=C(C(=C1)OC)OC)OC)C#N)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |